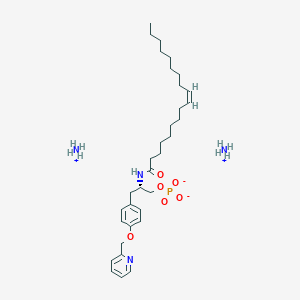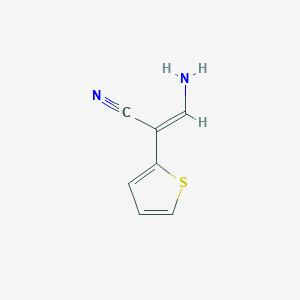
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is an organic compound with a complex structure. It belongs to the class of nonlinear optical (NLO) materials. NLO materials exhibit unique optical properties, making them valuable for applications in photonics, telecommunications, and other fields.
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves several steps. One common approach is the condensation reaction between 4-(ethylsulfonyl)benzaldehyde and N,N-diphenylaniline . The reaction proceeds under suitable conditions, resulting in the formation of the target compound.
Industrial Production: While research laboratories typically synthesize this compound on a small scale, industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial-scale processes are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity: 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline undergoes various chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its properties.
Substitution: Substituents can be introduced at different positions on the aromatic rings.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) and Lewis acids.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to the formation of sulfoxide or sulfone derivatives.
- Reduction could yield the corresponding amine or other reduced forms.
Scientific Research Applications
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline finds applications in:
Nonlinear Optics: Due to its NLO properties, it can be used in frequency conversion devices.
Photonic Devices: It contributes to the development of efficient optical switches and modulators.
Terahertz Applications: Its unique properties make it promising for terahertz photonics.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its application context. For NLO applications, it involves molecular alignment and efficient second-order nonlinear responses. Further studies are needed to explore its interactions with specific targets.
Comparison with Similar Compounds
While 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is unique, similar compounds include:
- Other organic NLO materials with similar core structures.
DAST (4-(N,N-dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate): A benchmark NLO crystal with comparable properties.
Properties
Molecular Formula |
C28H25NO2S |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
4-[(E)-2-(4-ethylsulfonylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H25NO2S/c1-2-32(30,31)28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,2H2,1H3/b14-13+ |
InChI Key |
BVDBEMBHGBBXKJ-BUHFOSPRSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


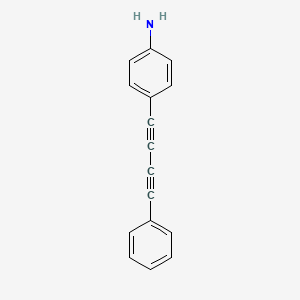
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

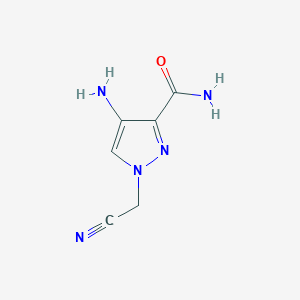

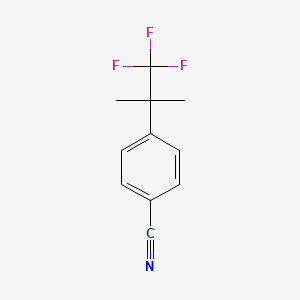
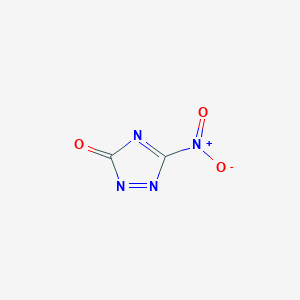
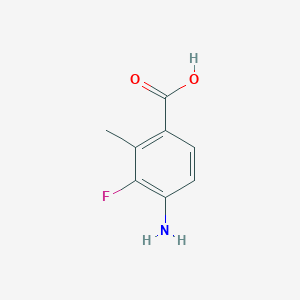
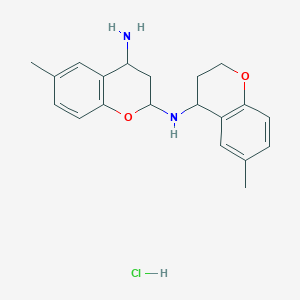
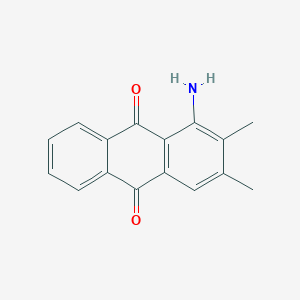
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
